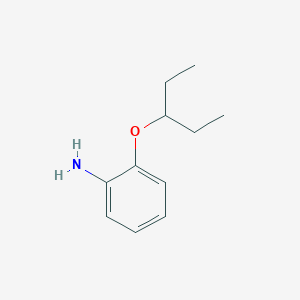

2-(Pentan-3-yloxy)aniline

描述

Contemporary Significance of Aromatic Amines in Organic Synthesis

Aromatic amines, or anilines, are a class of organic compounds characterized by an amino group (-NH2) attached to an aromatic ring. nih.gov They are of paramount importance in organic chemistry, acting as fundamental building blocks for a wide array of more complex molecules. nih.gov Their versatility makes them indispensable precursors for numerous products, including pharmaceuticals, dyes, agrochemicals, and polymers. nih.govdntb.gov.uanih.gov The unique electronic properties of aromatic amines, stemming from the interaction between the nitrogen lone pair and the aromatic π-system, render them valuable nucleophiles and participants in various coupling reactions. nih.gov These reactions are crucial for constructing the intricate molecular frameworks of bioactive compounds and advanced materials. nih.govCurrent time information in Bangalore, IN. Consequently, aromatic amines are frequently used as starting materials in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry. Current time information in Bangalore, IN.

Structural Context of 2-(Pentan-3-yloxy)aniline within Aryloxyaniline Derivatives

Aryloxyaniline derivatives are recognized as important scaffolds in various areas of chemical research. For example, certain heterocycle-substituted aryloxyaniline derivatives have been investigated as potential modulators of multidrug resistance (MDR) in therapeutic contexts. dntb.gov.ua The synthesis of various aryloxyanilines allows for the systematic exploration of structure-activity relationships in drug discovery and materials science. Compounds like 2-(Pyridin-3-yloxy)aniline are researched as building blocks for more complex molecules in these fields. researchgate.netsigmaaldrich.comsigmaaldrich.com

The subject of this article, this compound, is specifically an ortho-substituted aryloxyaniline, with a pentan-3-yloxy group (-O-CH(CH₂CH₃)₂) positioned adjacent to the amino group on the benzene (B151609) ring. This substitution pattern influences the molecule's conformational preferences and the chemical environment of the amino group due to steric and electronic effects. While detailed research on this specific molecule is not extensively published, its structure is a clear representation of the aryloxyaniline class. The pentan-3-yloxy group, a non-planar and flexible alkyl ether, further contributes to the molecule's three-dimensional structure. This fragment has been incorporated as a building block in the synthesis of complex chiral molecules, such as stereoisomers of oseltamivir (B103847) carboxylate, highlighting its utility in providing specific steric and electronic properties. rsc.org

Basic chemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 640767-47-1 |

| Molecular Formula | C₁₁H₁₇NO |

| Molecular Weight | 179.26 g/mol |

| MDL Number | MFCD13807445 |

Structure

3D Structure

属性

IUPAC Name |

2-pentan-3-yloxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-3-9(4-2)13-11-8-6-5-7-10(11)12/h5-9H,3-4,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVIGOFLFFJROL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC1=CC=CC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201306958 | |

| Record name | 2-(1-Ethylpropoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201306958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

640767-47-1 | |

| Record name | 2-(1-Ethylpropoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=640767-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Ethylpropoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201306958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Pentan 3 Yloxy Aniline

Precursor Synthesis and Alkylation Strategies

The formation of the ether bond is a critical step in the synthesis of 2-(Pentan-3-yloxy)aniline. This is typically accomplished by reacting a phenolic compound with an appropriate pentyl electrophile.

O-Alkylation of Ortho-Nitrophenol Derivatives

A common and well-established method for synthesizing ortho-alkoxyanilines begins with an ortho-nitrophenol precursor. This two-step sequence involves first forming the ether linkage, followed by the reduction of the nitro group.

The initial step is an O-alkylation, frequently accomplished via the Williamson ether synthesis. masterorganicchemistry.commiracosta.edu In this reaction, the hydroxyl group of 2-nitrophenol (B165410) is deprotonated by a base to form a more nucleophilic phenoxide ion. This ion then attacks an alkyl halide, such as 3-bromopentane (B47287) or 3-iodopentane, in a nucleophilic substitution (SN2) reaction to form the ether, 2-nitro-1-(pentan-3-yloxy)benzene. masterorganicchemistry.com The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions.

Key Features of Williamson Ether Synthesis:

Mechanism: SN2 reaction between a phenoxide and an alkyl halide. masterorganicchemistry.com

Substrates: Works best with primary and secondary alkyl halides. Tertiary halides tend to undergo elimination. masterorganicchemistry.com

Conditions: Requires a base to deprotonate the phenol (B47542), such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

Table 1: Representative Conditions for O-Alkylation of Phenols

| Phenol Substrate | Alkyl Halide | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| o-Aminophenol (protected) | Benzyl bromide | K₂CO₃ | Acetone (B3395972) | 93.5 |

| o-Aminophenol (protected) | n-Pentyl bromide | K₂CO₃ | Acetone | 62.8 |

| o-Aminophenol (protected) | iso-Propyl bromide | K₂CO₃ | Acetone | 38.7 |

| p-Cresol | Chloroacetic acid | KOH | Water | High |

Data is based on analogous reactions reported for substituted phenols. miracosta.eduresearchgate.net

Regioselective Ether Formation Approaches

When starting with 2-aminophenol (B121084), direct alkylation presents a challenge due to the presence of two nucleophilic sites: the hydroxyl (-OH) group and the amino (-NH₂) group. This can lead to a mixture of O-alkylated, N-alkylated, and N,O-dialkylated products. To achieve regioselectivity for the desired O-alkylation, the more nucleophilic amino group must be protected.

A common strategy involves the temporary conversion of the amine into a less reactive functional group, such as an imine. umich.eduresearchgate.net For instance, 2-aminophenol can be reacted with benzaldehyde (B42025) to form a Schiff base (imine), effectively protecting the amino group. The hydroxyl group of the resulting N-benzylideneaminophenol can then be selectively alkylated with a pentyl halide. The final step is the hydrolysis of the imine, typically under acidic conditions, to regenerate the free amino group and yield the final product, this compound. researchgate.netumich.edu

Amine Group Introduction and Functionalization

Alternative synthetic routes focus on introducing the amine group after the ether linkage has already been established or through novel aromatization pathways.

Reductive Transformations of Nitroaromatic Precursors

Following the successful O-alkylation of 2-nitrophenol to form 2-nitro-1-(pentan-3-yloxy)benzene, the final step is the reduction of the nitro group (-NO₂) to a primary amine (-NH₂). This transformation is a fundamental process in the synthesis of anilines and can be accomplished using various reducing agents.

Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. This method is often clean and efficient. Alternatively, chemical reduction can be performed using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), or with reagents like sodium borohydride (B1222165) in the presence of a catalyst. nih.gov

Table 2: Common Methods for Nitroarene Reduction

| Reducing System | Conditions | Advantages | Disadvantages |

|---|---|---|---|

| H₂ gas with Pd/C, PtO₂, or Raney Ni | Pressurized H₂ atmosphere, various solvents (e.g., ethanol (B145695), ethyl acetate) | High yields, clean reaction, catalyst can be recovered | Requires specialized hydrogenation equipment |

| Fe / HCl or NH₄Cl | Aqueous or alcoholic solvents, often heated | Inexpensive, effective | Can require harsh acidic conditions, produces iron sludge waste |

| SnCl₂ / HCl | Concentrated HCl, often room temperature | Mild conditions, good for sensitive substrates | Stannous salts can be toxic and require careful disposal |

| Sodium Borohydride (NaBH₄) / Catalyst | Requires a catalyst (e.g., NiCl₂, Au nanoparticles) | Milder than metal/acid systems | Catalyst can be expensive |

Information is based on general methodologies for the reduction of nitroarenes. nih.gov

Direct Amination Techniques for Aryl Systems

Modern synthetic chemistry offers pathways for the direct introduction of an amino group onto an aromatic C-H bond, potentially bypassing the need for a nitro precursor. For a substrate like phenyl pentan-3-yl ether, a direct C-H amination could install the amino group at the ortho position.

These reactions often rely on transition-metal catalysis, using metals like palladium, copper, or rhodium. nih.govacs.org The ether's oxygen atom can act as a weakly coordinating directing group, guiding the catalyst to functionalize the adjacent C-H bond. nih.gov While powerful, these methods may face challenges with regioselectivity, sometimes yielding a mixture of ortho, meta, and para isomers. Achieving high ortho-selectivity often requires specialized ligands or directing groups. nih.govacs.orgacs.org

Catalyst-Free Imine Condensation–Isoaromatization Pathways

An emerging strategy for the synthesis of anilines involves the aromatization of cyclohexanone (B45756) or cyclohexenone precursors. bohrium.comrsc.orgnih.govresearchgate.net In some variations, these reactions can proceed without a metal catalyst. For instance, an iodine-mediated, metal-free method has been reported for the direct amination and aromatization of 2-cyclohexenones with anilines to form N-arylanilines. rsc.org

While many of these methods produce N-substituted anilines or require specific catalysts like palladium on carbon, they represent a fundamentally different approach to constructing the aniline (B41778) core. bohrium.comrsc.org The general principle involves the condensation of a ketone with an amine source (like ammonia (B1221849) or hydrazine) to form an imine or related intermediate, which then undergoes dehydrogenation to form the aromatic aniline ring. rsc.orgnih.gov Adapting such a pathway to produce a specific, non-N-substituted, ring-substituted aniline like this compound would require a custom-designed and appropriately substituted cyclohexanone precursor, which presents a significant synthetic challenge.

Advanced Coupling and Cyclization Reactions

The construction and further functionalization of the this compound scaffold can be achieved through a variety of powerful, modern synthetic reactions. These methods offer precise control over bond formation and enable the creation of complex molecular architectures.

Transition-Metal-Catalyzed C–N Cross-Coupling Methods

The formation of the crucial aryl amine C–N bond in structures like this compound is frequently accomplished using transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination and Ullmann-type condensations are cornerstone methodologies in this context.

The Buchwald-Hartwig amination utilizes palladium catalysts to couple amines with aryl halides or sulfonates. wikipedia.orgacsgcipr.org This reaction is known for its broad substrate scope and tolerance of various functional groups, making it a versatile tool for synthesizing aryl amines. wikipedia.org The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. libretexts.org The choice of phosphine (B1218219) ligand is critical to the reaction's success, with sterically hindered biaryl phosphine ligands often providing superior results. rsc.org

Alternatively, the copper-catalyzed Ullmann condensation (specifically the Goldberg reaction for C-N coupling) represents an older but continually evolving method for aryl amine synthesis. wikipedia.org Traditional Ullmann conditions required harsh temperatures and stoichiometric amounts of copper. wikipedia.orgnih.gov However, modern advancements have introduced soluble copper catalysts with various ligands, such as diamines and phenanthroline, which allow the reaction to proceed under milder conditions. wikipedia.orgnih.gov The mechanism involves the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org Nickel catalysis has also emerged as a cost-effective and efficient alternative for C–N bond formation. nih.gov

A comparative overview of typical conditions for these reactions is presented below.

| Reaction Name | Catalyst System (Example) | Base (Example) | Solvent (Example) | Temperature |

| Buchwald-Hartwig | Pd(OAc)₂ / Biaryl Phosphine Ligand | NaOtBu | Toluene | 80-110 °C |

| Ullmann-Goldberg | CuI / 1,10-Phenanthroline | K₂CO₃ | DMF | 120-210 °C |

| Nickel-Catalyzed | NiBr₂ / Ligand | t-Butylamine | Dioxane | Room Temp (Photoredox) |

C–H Functionalization for Aromatic Derivatization

Direct C–H functionalization has become a powerful strategy for derivatizing aromatic rings without the need for pre-functionalized starting materials like halides or boronic acids. researchgate.net For a molecule such as this compound, the electron-donating amine and alkoxy groups can direct the regioselective introduction of new substituents onto the aromatic ring.

Transition metals like palladium, rhodium, and iridium are commonly employed to catalyze these transformations. mdpi.com The reaction typically proceeds through the coordination of the metal to a directing group within the substrate, followed by the cleavage of a specific C–H bond to form a metallacyclic intermediate. mdpi.com This intermediate can then react with a coupling partner to form a new C–C or C-heteroatom bond. For instance, C-H activation could be used to introduce aryl, alkyl, or other functional groups at the positions ortho- to the aniline or alkoxy substituents, depending on the directing group ability and the specific catalytic system employed. While direct examples on this compound are specific, the functionalization of related scaffolds like quinoline (B57606) N-oxides and pyridine (B92270) N-oxides demonstrates the principle of C-H activation in N-heterocycles and related aromatic systems. mdpi.comrsc.org

Intramolecular Cyclization Routes to Related Azacycles

The aniline moiety in this compound serves as a versatile nucleophile for constructing various nitrogen-containing heterocyclic systems (azacycles). Through intramolecular cyclization reactions, the core structure can be elaborated into more complex frameworks, such as benzoxazoles, quinolines, or N-aryl piperidines and pyrrolidines. nih.govnih.govchemrevlett.com

One common strategy involves the reaction of the aniline with a molecule containing two electrophilic sites, which, after initial N-alkylation, can undergo a subsequent ring-closing reaction. For example, reaction with dihaloalkanes can lead to the formation of saturated N-aryl azacycles. nih.gov Another approach is the condensation of ortho-substituted anilines with various partners. For instance, 2-aminophenols (a related structure) can condense with aldehydes, esters, or amides to form benzoxazoles. nih.govnih.govorganic-chemistry.org Similarly, appropriately substituted derivatives of this compound could undergo intramolecular cyclization to yield fused heterocyclic systems. Copper-catalyzed cyclization of o-bromoaryl derivatives is another powerful method to access benzannulated heterocycles. organic-chemistry.org

The table below summarizes representative cyclization reactions starting from aniline derivatives.

| Target Azacycle | Reagent(s) | Catalyst/Conditions (Example) |

| N-Aryl Pyrrolidine | 1,4-Dihalobutane | Base (e.g., K₂CO₃) |

| Benzoxazole | Carboxylic Acid or Aldehyde | Acid catalyst, heat |

| Quinolines | Aldehydes, Alkynes | Fe, Cu, or Zn catalysts |

Green Chemistry Approaches in this compound Synthesis

Application of Environmentally Benign Catalytic Systems (e.g., Alum-Catalyzed)

The use of environmentally benign and inexpensive catalysts is a central theme in green chemistry. Aluminum-based catalysts, such as aluminum chloride (a Friedel-Crafts catalyst) or alumina (B75360), offer an alternative to precious metal catalysts like palladium. chemrevlett.comgoogle.com These Lewis acids can catalyze a variety of organic transformations, including alkylations and cyclization reactions. For example, alumina nanoparticles combined with methanesulfonic acid have been used to catalyze the three-component reaction of anilines, aldehydes, and alkynes to produce quinolines. chemrevlett.com Similarly, alumina-supported heteropolyoxometalates have proven effective for the synthesis of quinoxalines from o-phenylenediamines at room temperature. nih.gov The application of such aluminum-based systems could be envisioned for various steps in the synthesis or derivatization of this compound, reducing the reliance on more toxic or expensive heavy metals.

Solvent-Minimizing or Aqueous Reaction Media

Traditional organic solvents such as toluene, DMF, and dioxane are often effective but pose significant environmental and safety concerns. acsgcipr.org A key goal of green chemistry is to replace these with safer alternatives or to eliminate the need for a solvent altogether.

Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. Syntheses of benzoxazoles and benzothiazoles have been successfully performed in an aqueous medium using samarium triflate as a reusable acid catalyst. organic-chemistry.org Furthermore, solvent-free, or "neat," reaction conditions represent another highly efficient and green approach. The synthesis of benzoxazoles has been achieved under solvent-free conditions using sonication, a method that can also reduce reaction times and energy consumption. bohrium.com C–H functionalization of pyridine N-oxides has also been accomplished under solvent- and halide-free conditions. rsc.org Adopting aqueous or solvent-free conditions for the synthesis of this compound via cross-coupling or for its subsequent derivatization would significantly improve the environmental profile of the process.

Energy-Efficient Synthesis Protocols (e.g., Microwave, Ultrasound)

The pursuit of green and sustainable chemistry has driven the adoption of energy-efficient technologies in organic synthesis. Microwave irradiation and ultrasound have emerged as powerful tools to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and milder conditions compared to conventional heating methods. nih.govnih.govrasayanjournal.co.in These techniques are applicable to the synthesis of aromatic compounds like this compound, particularly in facilitating key bond-forming reactions such as nucleophilic aromatic substitution and O-alkylation.

Microwave-Assisted Synthesis

Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into thermal energy. This process, known as dielectric heating, results in rapid and uniform heating of the reaction mixture, which can dramatically accelerate reaction rates. researchgate.net This technology has been successfully applied to the synthesis of substituted anilines and aromatic ethers, classes of compounds directly relevant to this compound.

Research on the synthesis of substituted anilines from activated aryl halides has demonstrated the efficacy of microwave irradiation. In some cases, reactions can be completed in as little as 10 minutes at 130°C in an aqueous solution, eliminating the need for traditional organic solvents and metal catalysts. nih.govsemanticscholar.org This represents a significant improvement in efficiency and environmental friendliness over conventional methods that often require lengthy reaction times of 12 hours or more. nih.gov The direct amidation of carboxylic acids or esters with anilines under microwave irradiation is another efficient approach, achieving high yields in short timeframes. nih.gov

The table below illustrates typical conditions and outcomes for microwave-assisted synthesis of substituted anilines, which are analogous to the synthesis of this compound.

| Reactants | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Activated Aryl Halide + NH4OH | 130°C, Microwave | 10 min | High Conversion | nih.gov |

| Quinoline-2-carboxylic acid + 4-Bromoaniline | 150°C, Microwave, Solvent-Free | Up to 2 h | Not specified | nih.gov |

| Dichloroquinoxaline + Nucleophile | 160°C, Microwave, Solvent-Free | 5 min | Comparable to literature | udayton.edu |

| 3-Formyl-2-oxo-quinoline + Aminopyrimidine + Diketone | 125-135°C, Microwave, DMF | 8-20 min | Not specified | acs.org |

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid medium. nih.gov This collapse generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and accelerating chemical transformations. rasayanjournal.co.innih.gov

This technique has proven effective for reactions such as the O-alkylation of phenols and the N-alkylation of anilines, which are fundamental steps that could be employed in the synthesis of this compound. For instance, the ultrasound-assisted O-alkylation of 6-methoxy-2-methylquinolin-4-ol (B94542) was achieved in just 15 minutes in an open vessel system, affording satisfactory yields and high purity. nih.gov Similarly, the synthesis of N,N-bis(phenacyl)anilines under solvent-free, room temperature conditions was completed in 30-45 minutes with high yields using ultrasonic irradiation. nih.gov

The following table presents research findings on ultrasound-assisted reactions analogous to the synthesis of this compound, highlighting the efficiency of this method.

| Reaction Type | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| O-alkylation of 6-methoxy-2-methylquinolin-4-ol | Sonication, K2CO3, DMF | 15 min | 45-84% | nih.gov |

| Condensation of anilines with α-bromoacetophenones | 350W Ultrasound, PEG 400, Solvent-Free | 30-45 min | 73-83% | nih.gov |

| Synthesis of allyl-sulfonamides | Sonication, K2CO3, EtOH/H2O | 15-20 min | Not specified | nih.gov |

These energy-efficient protocols offer significant advantages for the synthesis of complex organic molecules, reducing environmental impact and improving process efficiency.

Advanced Spectroscopic and Spectrometric Characterization of 2 Pentan 3 Yloxy Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. For 2-(Pentan-3-yloxy)aniline, the ¹H NMR spectrum is predicted to show distinct signals for the aromatic, amine, and alkyl protons.

The four protons on the disubstituted benzene (B151609) ring are expected to appear as complex multiplets in the aromatic region, typically between δ 6.7 and 6.9 ppm. The amino (-NH₂) protons would likely produce a broad singlet, the chemical shift of which is highly dependent on solvent and concentration but can be anticipated around δ 3.7 ppm.

The protons of the pentan-3-yloxy group are predicted as follows:

The methine proton (CH-O) is expected to be the most downfield in the alkyl region, appearing as a quintet around δ 4.2 ppm due to coupling with the adjacent methylene (B1212753) protons.

The four methylene protons (-CH₂-) adjacent to the methine center are predicted to resonate as a multiplet around δ 1.7 ppm.

The six terminal methyl protons (-CH₃) are expected to appear as a triplet around δ 0.9 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic (Ar-H) | 6.7 - 6.9 | Multiplet (m) | 4H |

| Amine (-NH₂) | ~3.7 | Broad Singlet (br s) | 2H |

| Methine (-OCH) | ~4.2 | Quintet (quin) | 1H |

| Methylene (-CH₂) | ~1.7 | Multiplet (m) | 4H |

| Methyl (-CH₃) | ~0.9 | Triplet (t) | 6H |

Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms present (e.g., aromatic, aliphatic, ether-linked). Due to the symmetry in the pentan-3-yloxy group, fewer than the total 11 carbon atoms are expected to be unique.

The aromatic region of the spectrum will show signals for the six benzene ring carbons. The carbons directly attached to the nitrogen (C-1) and oxygen (C-2) atoms are expected to be the most deshielded, with predicted shifts around δ 140.1 and δ 147.2 ppm, respectively. The remaining four aromatic carbons are predicted to appear between δ 115 and δ 122 ppm.

For the pentan-3-yloxy substituent, the methine carbon (C-3') bonded to the oxygen is expected at approximately δ 80.3 ppm. The methylene carbons (C-2'/C-4') are predicted around δ 26.5 ppm, and the terminal methyl carbons (C-1'/C-5') are expected to be the most upfield, around δ 9.7 ppm. These predictions are based on known values for similar structures like o-phenetidine (B74808) and 3-pentanol (B84944). nih.govnih.govspectrabase.com

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (Ar, C-NH₂) | ~140.1 |

| C-2 (Ar, C-O) | ~147.2 |

| C-3 to C-6 (Ar) | 115 - 122 |

| C-3' (-OCH) | ~80.3 |

| C-2', C-4' (-CH₂) | ~26.5 |

| C-1', C-5' (-CH₃) | ~9.7 |

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals, especially for complex structures.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. libretexts.org For this compound, COSY would show correlations between adjacent aromatic protons, helping to delineate the substitution pattern. Crucially, it would also confirm the connectivity within the pentan-3-yloxy side chain, showing a cross-peak between the methine proton (H-3') and the methylene protons (H-2'/H-4'), and another between the methylene protons and the methyl protons (H-1'/H-5'). libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It would be used to definitively assign each proton signal to its corresponding carbon signal, for example, linking the aromatic proton signals in the δ 6.7-6.9 ppm range to their respective carbon signals between δ 115-122 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (2-3 bond) correlations between protons and carbons. This is particularly powerful for connecting different fragments of the molecule. A key expected correlation would be between the methine proton of the pentyl group (H-3') and the C-2 aromatic carbon, which would provide definitive proof of the ether linkage between the aniline (B41778) ring and the pentyl group.

Predicted Key 2D NMR Correlations for this compound

| Technique | Correlating Nuclei | Information Gained |

| COSY | H-3' ↔ H-2'/H-4' | Confirms connectivity in the alkyl chain. |

| H-2'/H-4' ↔ H-1'/H-5' | Confirms connectivity in the alkyl chain. | |

| HSQC | H-3' ↔ C-3' | Assigns the methine proton to its carbon. |

| Ar-H ↔ Ar-C | Assigns aromatic protons to their respective carbons. | |

| HMBC | H-3' ↔ C-2 (Aromatic) | Confirms the ether linkage to the aromatic ring. |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FTIR and Raman, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

FTIR spectroscopy excels at identifying polar functional groups. The spectrum of this compound is expected to show several characteristic absorption bands. rockymountainlabs.com The primary amine group (-NH₂) should produce two distinct, sharp bands for asymmetric and symmetric N-H stretching in the 3300-3500 cm⁻¹ region. rockymountainlabs.comorgchemboulder.com The C-H stretching vibrations of the aromatic ring and the aliphatic pentyl group are expected just above and below 3000 cm⁻¹, respectively. libretexts.org

A strong, prominent band corresponding to the C-O stretching of the aryl-alkyl ether linkage is predicted to appear around 1250 cm⁻¹. instanano.com Other expected absorptions include C=C stretching from the aromatic ring (1450-1600 cm⁻¹), the N-H bending vibration (1580-1650 cm⁻¹), and the aromatic C-N stretching vibration (1250-1335 cm⁻¹). orgchemboulder.comresearchgate.net

Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Primary Aromatic Amine | 3300 - 3500 (two bands) | Medium-Strong, Sharp |

| C-H Stretch | Aromatic | > 3000 | Medium |

| C-H Stretch | Aliphatic | < 3000 | Strong |

| N-H Bend | Primary Amine | 1580 - 1650 | Medium |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium |

| C-N Stretch | Aromatic Amine | 1250 - 1335 | Strong |

| C-O Stretch | Aryl-Alkyl Ether | ~1250 | Strong |

Raman spectroscopy is complementary to FTIR and is particularly sensitive to non-polar, symmetric bonds. The Raman spectrum of this compound would provide a valuable molecular fingerprint. Strong signals are expected for the aromatic ring vibrations, particularly the ring "breathing" modes. scirp.org While N-H and C-O stretching vibrations are strong in FTIR, they are typically weaker in Raman spectra. Conversely, the symmetric C-C stretching of the aromatic ring, which is often weak in the IR, would be expected to produce a strong Raman signal. researchgate.net The alkyne C≡C bond, if present, would also show a strong Raman signal. rsc.org

Predicted Key Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic | ~3060 | Strong |

| C-H Stretch | Aliphatic | 2850 - 3000 | Strong |

| C=C Stretch / Ring Breathing | Aromatic Ring | ~1600 | Strong |

| Ring Breathing | Aromatic Ring | ~1000 | Strong |

| C-O Stretch | Ether | ~1250 | Weak-Medium |

| N-H Stretch | Amine | 3300 - 3500 | Weak |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight and elemental composition of a compound and in deducing its structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The theoretical exact mass of this compound (C₁₁H₁₇NO) can be calculated by summing the exact masses of its constituent isotopes.

The molecular formula for this compound is C₁₁H₁₇NO. kishida.co.jp The calculated monoisotopic mass provides a precise measure that can be experimentally verified by HRMS to confirm the elemental composition of the molecule.

Table 1: Theoretical Exact Mass Calculation for this compound (C₁₁H₁₇NO)

| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 11 | 12.000000 | 132.000000 |

| Hydrogen (¹H) | 17 | 1.007825 | 17.133025 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Total | 179.131014 |

An experimental HRMS analysis of this compound would be expected to yield a mass measurement extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming its elemental formula.

Tandem mass spectrometry (MS/MS) is employed to analyze the fragmentation patterns of a molecule. In an MS/MS experiment, the molecular ion (parent ion) is selected and then subjected to collision-induced dissociation (CID) to produce fragment ions (daughter ions). The analysis of these fragments provides valuable information about the molecule's structure.

Key fragmentation pathways for alkoxy-substituted anilines often involve the cleavage of the ether bond. For this compound, a primary fragmentation would likely be the loss of the pentyl group or parts of it. A common fragmentation for anilines involves the loss of HCN from the aromatic ring after initial fragmentation.

Table 2: Plausible MS/MS Fragmentation of this compound

| m/z (proposed) | Proposed Fragment Ion | Plausible Origin |

| 179 | [C₁₁H₁₇NO]⁺• | Molecular Ion (Parent Ion) |

| 108 | [C₆H₆NO]⁺ | Loss of the pentene radical (C₅H₉) via McLafferty-type rearrangement or direct cleavage. |

| 93 | [C₆H₇N]⁺• | Cleavage of the ether bond with hydrogen transfer to form the aniline radical cation. |

| 71 | [C₅H₁₁]⁺ | Pentyl cation resulting from the cleavage of the C-O ether bond. |

The fragmentation pattern provides a structural fingerprint of the molecule, allowing for its unambiguous identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption of light promotes electrons from a lower energy ground state to a higher energy excited state.

For aromatic compounds like aniline and its derivatives, the characteristic absorption bands are due to π → π* transitions within the benzene ring. The parent aniline molecule exhibits two main absorption bands: a strong primary band (E-band) around 230-240 nm and a weaker secondary band (B-band) around 280-290 nm. wikipedia.org

The presence of the electron-donating alkoxy group (-O-pentyl) at the ortho position is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. This is due to the interaction of the lone pair of electrons on the oxygen atom with the π-electron system of the benzene ring, which extends the conjugation and lowers the energy gap between the π and π* orbitals.

Table 3: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Band | Typical Wavelength (λmax) for Aniline | Expected Shift for this compound |

| Primary (E-band) | ~235 nm | Bathochromic (Red) Shift |

| Secondary (B-band) | ~285 nm | Bathochromic (Red) Shift |

The exact position and intensity of the absorption maxima (λmax) can be influenced by the solvent used for the analysis. rsc.orgajrsp.com More polar solvents can lead to further shifts in the absorption bands. Experimental determination of the UV-Vis spectrum would provide valuable data on the electronic structure of this compound.

Computational and Theoretical Chemistry Investigations of 2 Pentan 3 Yloxy Aniline

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are employed to determine the optimized geometry, conformational landscape, and electronic properties of 2-(Pentan-3-yloxy)aniline.

Optimized Molecular Structures and Conformational Analysis

The three-dimensional arrangement of atoms in this compound is crucial for understanding its properties. The geometry of the molecule is determined by the interplay of bond lengths, bond angles, and dihedral angles. The presence of the flexible pentan-3-yloxy group introduces several possible conformations.

Conformational analysis of the pentan-3-yloxy side chain is essential to identify the most stable arrangement. Rotation around the C-O and C-C single bonds gives rise to various rotamers. The relative energies of these conformers are influenced by steric hindrance and weak intramolecular interactions. DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can predict the optimized geometries of these conformers and their relative stabilities.

The aniline (B41778) moiety itself is not perfectly planar, with the amino group exhibiting a slight pyramidalization. The extent of this pyramidalization is influenced by the electronic effects of the substituent. The ether oxygen of the pentan-3-yloxy group acts as an electron-donating group through resonance, which can affect the geometry of the aromatic ring and the amino group.

Table 1: Predicted Optimized Geometrical Parameters for a Stable Conformer of this compound (DFT/B3LYP/6-311G(d,p))

| Parameter | Predicted Value |

| C(ring)-N Bond Length | ~1.40 Å |

| C(ring)-O Bond Length | ~1.37 Å |

| N-H Bond Length | ~1.01 Å |

| C(ring)-C(ring) Bond Lengths | ~1.39 - 1.41 Å |

| C(ring)-N-H Bond Angle | ~112° |

| C(ring)-O-C(pentyl) Bond Angle | ~118° |

| H-N-H Bond Angle | ~110° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive.

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen and oxygen atoms, reflecting the electron-rich nature of this part of the molecule. The LUMO is likely to be distributed over the aromatic ring. The electron-donating pentan-3-yloxy group is expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap compared to unsubstituted aniline. This smaller energy gap suggests that this compound would be more reactive towards electrophiles than aniline itself.

Table 2: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (DFT/B3LYP/6-311G(d,p))

| Parameter | Predicted Energy (eV) |

| HOMO Energy | ~ -5.0 eV |

| LUMO Energy | ~ 0.5 eV |

| HOMO-LUMO Energy Gap (ΔE) | ~ 5.5 eV |

Simulation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict various spectroscopic parameters, which can be used to confirm the structure of a molecule and interpret experimental spectra.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei provide valuable information for structural elucidation. The calculated shifts are highly sensitive to the electronic environment of each nucleus. For this compound, the electron-donating nature of the amino and alkoxy groups is expected to cause an upfield shift (lower ppm values) for the ortho and para protons and carbons of the aniline ring compared to benzene (B151609).

Vibrational Frequencies: The simulation of infrared (IR) and Raman spectra involves the calculation of vibrational frequencies and their corresponding intensities. These calculations help in the assignment of experimental vibrational bands to specific molecular motions. Characteristic vibrational modes for this compound would include N-H stretching of the amino group, C-N stretching, C-O stretching of the ether linkage, aromatic C-H and C=C stretching, and various bending and deformation modes of the alkyl chain.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound (DFT/B3LYP/6-311G(d,p))

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | ~3500 |

| N-H Symmetric Stretch | ~3400 |

| Aromatic C-H Stretch | ~3050-3100 |

| Aliphatic C-H Stretch | ~2850-2980 |

| Aromatic C=C Stretch | ~1500-1600 |

| N-H Scissoring | ~1620 |

| C-N Stretch | ~1280 |

| C-O-C Asymmetric Stretch | ~1240 |

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors derived from DFT calculations provide a quantitative measure of the chemical reactivity and site selectivity of a molecule.

Electrostatic Potential Surfaces (MEP) and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP maps electrostatic potential onto the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the most negative potential is expected to be located around the nitrogen atom of the amino group and the oxygen atom of the ether linkage, indicating these as the primary sites for interaction with electrophiles. The hydrogen atoms of the amino group will exhibit a positive potential. The aromatic ring will show a delocalized negative potential above and below the plane.

Global and Local Reactivity Descriptors (e.g., Hardness, Electrophilicity)

Global reactivity descriptors are calculated from the energies of the frontier orbitals and provide a general measure of a molecule's reactivity.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule.

Chemical Potential (μ): Related to the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Electronegativity (χ): The negative of the chemical potential (χ = -μ).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / (2η).

The electron-donating substituents in this compound are expected to result in a lower chemical hardness and a moderate electrophilicity index compared to unsubstituted aniline.

Local reactivity descriptors, such as Fukui functions, can be used to predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Table 4: Predicted Global Reactivity Descriptors for this compound (DFT/B3LYP/6-311G(d,p))

| Descriptor | Predicted Value (eV) |

| Chemical Hardness (η) | ~2.75 |

| Chemical Potential (μ) | ~ -2.25 |

| Electronegativity (χ) | ~ 2.25 |

| Electrophilicity Index (ω) | ~ 0.92 |

Mechanistic Studies through Computational Modeling

Computational modeling serves as a powerful tool in modern chemistry, providing deep insights into reaction mechanisms and molecular interactions that are often difficult to probe through experimental means alone. For a molecule such as this compound, theoretical investigations can elucidate the intricate details of its formation and its behavior in a non-biological context. By simulating reactions at the molecular level, researchers can map out energy landscapes, identify transient species, and quantify the forces governing intermolecular associations.

Transition State Analysis and Reaction Pathway Elucidation

The synthesis of this compound, an aryl ether, can plausibly be achieved via a Williamson ether synthesis. This reaction involves the O-alkylation of 2-aminophenol (B121084) with a suitable pentyl electrophile, such as 3-pentyl bromide or tosylate, under basic conditions. This process proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in exploring the potential energy surface of such reactions.

A key objective of this analysis is to locate the transition state (TS), which represents the maximum energy point along the minimum energy reaction pathway. The transition state structure is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency. Identifying this structure allows for the calculation of the activation energy (energy barrier), which is a critical determinant of the reaction rate.

In the case of aminophenol alkylation, a potential side-reaction is C-alkylation, where the alkyl group attaches to the aromatic ring instead of the phenolic oxygen. Computational studies on analogous systems, such as the alkylation of phenol (B47542), have been performed to understand the competition between these pathways. DFT calculations have shown that O-alkylation to form the phenolic ether is typically the most energetically favorable pathway under neutral or base-catalyzed conditions. nih.gov An ionic rearrangement mechanism can subsequently lead to C-alkylated products, but the initial ether formation has a lower transition barrier. nih.gov

While specific computational data for the alkylation leading to this compound is not available in the reviewed literature, an illustrative comparison based on analogous phenol alkylation studies highlights the type of insights gained.

Table 1: Illustrative DFT-Calculated Energy Barriers for Competing Alkylation Pathways of an Aminophenol Note: This table presents hypothetical but realistic data for illustrative purposes, based on general principles from computational studies of phenol alkylation.

| Reaction Pathway | Description | Calculated Activation Energy (ΔE‡) (kJ/mol) | Imaginary Frequency of TS (cm-1) |

|---|---|---|---|

| O-Alkylation | Formation of the ether linkage (desired product) | 85 | -350i |

| ortho-C-Alkylation | Alkylation at the carbon adjacent to the hydroxyl group | 115 | -410i |

| para-C-Alkylation | Alkylation at the carbon opposite the hydroxyl group | 125 | -425i |

The data illustrates that the activation barrier for O-alkylation is significantly lower than for either ortho- or para-C-alkylation, indicating that the formation of the ether product, this compound, would be the kinetically favored pathway.

Binding and Interaction Energy Studies (excluding biological targets)

Computational methods are crucial for quantifying the non-covalent interactions between a molecule and its environment, such as solvent molecules or surfaces. For this compound, these interactions determine its physical properties and behavior in various media. The molecule possesses several functional groups capable of engaging in a range of non-covalent interactions: the amino group (-NH₂) can act as a hydrogen bond donor, the ether oxygen can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-stacking and van der Waals interactions.

Studies on analogous compounds, like 2-methoxyaniline and 2-chloroaniline, have utilized both experimental and computational approaches to investigate these intermolecular forces. researchgate.netresearchgate.netasianpubs.org Computational techniques such as the Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) analysis, and Reduced Density Gradient (RDG) analysis can be employed to visualize and quantify these weak interactions. asianpubs.org

Interaction energy calculations can decompose the total binding energy between two or more molecules into physically meaningful components, such as electrostatic, dispersion, polarization, and exchange-repulsion energies. This provides a detailed understanding of the nature of the binding. For instance, the interaction of this compound with a polar protic solvent like ethanol (B145695) would involve strong hydrogen bonding, whereas its interaction with a non-polar aromatic solvent like benzene would be dominated by dispersion forces and potential π-π stacking.

Table 2: Illustrative Interaction Energy Decomposition for a 2-Alkoxyaniline Dimer Note: This table presents representative data for a model dimer of a 2-alkoxyaniline (like 2-methoxyaniline) to illustrate the nature of intermolecular forces. The values are typical for such non-covalent interactions.

| Interaction Type | Energy Component | Calculated Energy (kJ/mol) | Description |

|---|---|---|---|

| Hydrogen Bond (N-H···N) | Electrostatic (Eelec) | -25.0 | Attractive force between permanent multipoles. |

| Dispersion (Edisp) | -12.5 | Attractive force from correlated electron fluctuations. | |

| Polarization (Epol) | -8.0 | Attractive force from induced dipoles. | |

| Exchange-Repulsion (Eexch) | +18.5 | Short-range repulsive force due to Pauli exclusion. | |

| Total Interaction Energy (ΔEint) | -27.0 | The net stabilizing energy of the interaction. |

This type of analysis reveals that the stability of the interaction is a balance between strong attractive forces (electrostatic, dispersion) and repulsive forces at close distances. Such studies are fundamental to predicting the solubility, crystal packing, and other macroscopic properties of this compound without involving biological targets.

Chemical Reactivity and Reaction Mechanisms of 2 Pentan 3 Yloxy Aniline

Reactions Involving the Aniline (B41778) Moiety

The aniline portion of the molecule is the primary site for a variety of chemical transformations due to the high electron density and nucleophilicity of the amino group.

The nitrogen atom in the amino group of 2-(pentan-3-yloxy)aniline possesses a lone pair of electrons, rendering it a potent nucleophile. This allows it to readily participate in nucleophilic substitution reactions with a wide range of electrophilic compounds. For instance, it can react with alkyl halides, such as methyl iodide, in an SN2 reaction to form N-alkylated products. The resonance of the nitrogen's lone pair with the aromatic ring slightly diminishes its nucleophilicity compared to aliphatic amines, but it remains highly reactive. ucalgary.ca

The general mechanism involves the attack of the nucleophilic nitrogen on the electrophilic carbon of the alkyl halide, leading to the displacement of the halide leaving group and the formation of a secondary amine.

Table 1: Nucleophilic Substitution with an Alkyl Halide

| Reactant | Electrophile | Product | Reaction Type |

|---|

One of the most characteristic reactions of primary amines is the formation of amides. This compound readily reacts with acylating agents, such as acid chlorides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride), to yield stable N-acylated derivatives. geeksforgeeks.org This acylation is a nucleophilic acyl substitution reaction. The reaction is often carried out in the presence of a base, like pyridine (B92270), to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. libretexts.org

This reaction is also frequently employed as a strategy to protect the amino group and moderate its high reactivity, particularly in electrophilic aromatic substitution reactions. libretexts.orglibretexts.org

Table 2: Amide Formation Reaction

| Reactant | Acylating Agent | Product | Byproduct |

|---|---|---|---|

| This compound | Acetyl Chloride | N-(2-(Pentan-3-yloxy)phenyl)acetamide | HCl |

Primary aromatic amines like this compound undergo diazotization when treated with nitrous acid (HNO₂) at low temperatures (0-5 °C). geeksforgeeks.orghandwiki.org Nitrous acid is typically generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong acid, such as hydrochloric acid (HCl). This reaction converts the amino group into a diazonium salt, specifically 2-(pentan-3-yloxy)benzenediazonium chloride.

Arenediazonium salts are versatile synthetic intermediates. libretexts.orghandwiki.org They are weak electrophiles and can react with electron-rich aromatic compounds, such as phenols or other anilines, in a process known as azo coupling. wikipedia.orglibretexts.org This electrophilic aromatic substitution reaction results in the formation of brightly colored azo compounds, which are widely used as dyes. libretexts.orglibretexts.org The coupling reaction typically occurs at the para position of the activated aromatic ring. libretexts.orgwikipedia.org For example, the coupling of 2-(pentan-3-yloxy)benzenediazonium chloride with phenol (B47542) would yield 4-((2-(pentan-3-yloxy)phenyl)diazenyl)phenol.

Table 3: Diazotization and Azo Coupling

| Starting Material | Reagents | Intermediate | Coupling Partner | Final Product |

|---|

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of two powerful electron-donating groups: the amino (-NH₂) group and the pentan-3-yloxy (-OR) group. byjus.comwikipedia.org Both are ortho, para-directing substituents. libretexts.orgbyjus.com The amino group is one of the strongest activating groups, significantly more so than the alkoxy group. libretexts.org

The combined directing effects of these two groups will dictate the position of substitution.

-NH₂ group (at C1): Directs to positions 2 (ortho, blocked), 6 (ortho), and 4 (para).

-O-pentyl group (at C2): Directs to positions 1 (ortho, blocked), 3 (ortho), and 5 (para).

Given the superior activating strength of the amino group, substitution is most likely to occur at the positions it most strongly activates, primarily the para position (C4) and the open ortho position (C6).

Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with bromine water, for instance, can lead to polysubstitution due to the high activation of the ring, potentially yielding 4,6-dibromo-2-(pentan-3-yloxy)aniline. byjus.comallen.in To achieve monosubstitution, the reactivity of the amino group is often attenuated by converting it into an amide first. libretexts.orglibretexts.org

Nitration: Direct nitration with a mixture of nitric acid and sulfuric acid can lead to oxidation and the formation of a significant amount of the meta-substituted product, because the acidic medium protonates the amino group to form the meta-directing anilinium ion (-NH₃⁺). byjus.comallen.in Protection of the amino group as an acetamide is the standard procedure to achieve clean para-nitration. libretexts.orglibretexts.org

Sulfonation: Treatment with concentrated sulfuric acid leads to the formation of the corresponding aminobenzenesulfonic acid. byjus.com

Table 4: Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product(s) (on unprotected aniline) |

|---|---|---|

| Bromination | Br₂ | 4-Bromo-2-(pentan-3-yloxy)aniline and 6-Bromo-2-(pentan-3-yloxy)aniline |

Transformations of the Pentan-3-yloxy Ether Linkage

The alkyl aryl ether linkage is generally stable but can be cleaved under specific, often harsh, reaction conditions.

The cleavage of the C-O bond in the pentan-3-yloxy group typically requires strong acids. The most common reagents for this transformation are hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds via a nucleophilic substitution mechanism.

The mechanism involves the initial protonation of the ether oxygen by the strong acid, which makes the pentan-3-yloxy group a better leaving group (as a neutral alcohol). The halide ion (Br⁻ or I⁻), a good nucleophile, then attacks the carbon atom of the pentyl group. In the case of a secondary alkyl group like pentan-3-yl, the reaction can have characteristics of both SN1 and SN2 pathways. The cleavage results in the formation of a phenol (2-aminophenol) and the corresponding alkyl halide (3-bromopentane or 3-iodopentane).

Table 5: Ether Cleavage Reaction

| Reactant | Reagent | Products |

|---|

Radical Processes and Oxidative Transformations

The oxidation of anilines can lead to the formation of nitrogen-centered radicals (anilino radicals). The oxidation of this compound would likely proceed via a one-electron oxidation to form a radical cation, which can then deprotonate to yield the corresponding anilino radical. The presence of the electron-donating pentan-3-yloxy group would be expected to lower the oxidation potential compared to unsubstituted aniline.

Studies on the enzymatic oxidation of ortho-anisidine (2-methoxyaniline) by peroxidases have shown the formation of a nitrogen-centered cation radical, which is a precursor to further oxidation products nih.govnih.gov. Electrochemical studies of ortho- and para-anisidine also indicate the formation of radical cations as initial intermediates bohrium.comresearchgate.netresearchgate.net. It is reasonable to infer that this compound would behave similarly, forming a transient anilino radical upon oxidation.

Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for the detection and characterization of radical species. While specific EPR data for the this compound radical is not available, studies on other substituted anilines and related aromatic radicals provide insights into the expected spectroscopic signatures researchgate.netnih.govqub.ac.uk. The hyperfine coupling constants would be influenced by the interaction of the unpaired electron with the nitrogen nucleus, the amino protons, and the protons on the aromatic ring.

Phenoxy radicals could potentially be formed under more forcing conditions that lead to the cleavage of the aryl-oxygen bond, although the formation of anilino radicals is generally more facile. Theoretical studies on the decomposition of alkoxy radicals provide a framework for understanding the stability and reaction pathways of such species rsc.org.

Anilines are known to undergo oxidative coupling to form a variety of products, most notably azo compounds and polymeric materials. The anilino radicals generated in the initial oxidation step can dimerize in several ways. Head-to-tail coupling can lead to the formation of substituted hydrazobenzenes, which can be further oxidized to azoxybenzenes and then to the intensely colored azobenzenes. Tail-to-tail (C-C) or head-to-head (N-N) couplings are also possible.

The nature of the substituent on the aniline ring plays a crucial role in the outcome of oxidative coupling reactions. Studies on a range of substituted anilines have shown that both electron-donating and electron-withdrawing groups are tolerated in photocatalytic oxidative coupling reactions to form azobenzenes acs.org. The reaction conditions, including the choice of oxidant, catalyst (if any), and solvent, significantly influence the product distribution. For instance, photocatalytic oxidative coupling of anilines to azobenzenes has been achieved using visible light and various photocatalysts acs.orgresearchgate.net.

The table below summarizes the expected outcomes of oxidative coupling for substituted anilines, which can be extrapolated to this compound.

| Reaction Type | Typical Reagents/Conditions | Major Products | Mechanistic Pathway |

|---|---|---|---|

| Photocatalytic Oxidative Coupling | Visible light, Photocatalyst (e.g., Ag/Ni alloy), H₂O₂ | Azobenzenes | Formation of anilino radicals followed by N=N bond formation. |

| Enzymatic Oxidation | Peroxidases (e.g., Horseradish Peroxidase), H₂O₂ | Azo dimers, Quinone imines | Formation of a nitrogen-centered radical cation, followed by dimerization and further oxidation. |

| Electrochemical Oxidation | Anodic potential at a suitable electrode (e.g., Pt, graphite) | Polymeric films, Azobenzenes, Quinone imines | Formation of radical cations which can polymerize or couple. |

The steric bulk of the pentan-3-yloxy group at the ortho position in this compound might influence the regioselectivity of the coupling, potentially favoring para-substituted coupling products if the ortho positions are sterically hindered.

Synthesis and Structure Reactivity Relationships of Derivatives and Analogues

Halogenated Derivatives of 2-(Pentan-3-yloxy)aniline

Halogenation of the aromatic ring of this compound can significantly influence its electronic properties, lipophilicity, and metabolic stability. Various methods have been developed for the regioselective introduction of halogen atoms.

The introduction of fluorine or chlorine atoms onto the aniline (B41778) ring can be achieved through several synthetic routes. Direct electrophilic fluorination of anilines is often challenging due to the high reactivity of the reagents and the potential for side reactions. A common strategy involves the use of milder fluorinating agents or a multi-step approach. For instance, fluorinated anilines can be prepared from corresponding chloronitrobenzenes via a chlorine-fluorine exchange reaction (Halex reaction), followed by reduction of the nitro group. While specific examples for this compound are not extensively documented, this approach is a viable pathway.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective chlorination of anilines. For example, Pd(II)-catalyzed meta-C–H chlorination can be achieved using N-chlorosuccinimide (NCS) as the chlorine source. This method often requires a directing group to achieve high regioselectivity, which can be a limitation. However, developments in ligand design are expanding the substrate scope. Another approach involves the use of copper(II) chloride in ionic liquids, which can afford para-chlorinated anilines in high yield under mild conditions.

| Reagent/Catalyst System | Halogen Source | Position of Halogenation | Notes |

| Halex Reaction | KF | Varies | Requires a suitable precursor like a chloronitroaniline. |

| Pd(OAc)₂ / Ligand | NCS | meta | Often requires a directing group for high selectivity. |

| CuCl₂ / Ionic Liquid | CuCl₂ | para | Mild conditions and high regioselectivity. |

Bromination and iodination of this compound can be accomplished using various reagents and catalytic systems, allowing for controlled introduction of these heavier halogens.

Classical electrophilic bromination of anilines often leads to a mixture of ortho- and para-isomers and can be difficult to control. To overcome these challenges, modern synthetic methods focus on regioselective C-H functionalization. Palladium-catalyzed meta-C-H bromination using N-bromosuccinimide (NBS) or other brominating agents offers a route to otherwise difficult-to-access isomers. The regioselectivity is typically controlled by a directing group on the aniline nitrogen. Another approach is the copper-catalyzed oxidative bromination using sodium bromide and an oxidizing agent, which can provide good yields of brominated anilines.

For iodination, a mild and efficient method involves the use of molecular iodine in a mixture of pyridine (B92270) and dioxane at low temperatures, which favors para-iodination. Another strategy employs sodium dichloroiodate for the direct iodination of anilines. The reaction of 3,5-disubstituted anilines with molecular iodine and an oxidizing agent can lead to tri-iodinated products, which are useful intermediates in the synthesis of X-ray contrast media.

| Reagent/Catalyst System | Halogen Source | Position of Halogenation | Notes |

| Pd(OAc)₂ / Ligand | NBS | meta | Directing group controlled regioselectivity. |

| CuSO₄·5H₂O / Na₂S₂O₈ | NaBr | Varies | Oxidative bromination under mild conditions. |

| I₂ / Pyridine/Dioxane | I₂ | para | Mild conditions, selective for the para position. |

| NaICl₂ | ICl | Varies | Direct iodination method. |

| I₂ / Oxidizing Agent | I₂ | 2,4,6-triiodo | For 3,5-disubstituted anilines. |

Alkyl and Aryl Substituted Analogues of the Pentan-3-yloxy Moiety

Modification of the pentan-3-yloxy side chain provides a means to fine-tune the steric and electronic properties of the molecule, which can impact its biological activity and physical characteristics.

The synthesis of analogues with different alkyl ether side chains can be achieved through Williamson ether synthesis, reacting the corresponding 2-aminophenol (B121084) with a variety of alkyl halides. For instance, substituting 3-pentanol (B84944) with other branched alcohols like 2-butanol (B46777) or 4-heptanol (B146996) would yield analogues with different steric bulk and lipophilicity. The synthesis of a series of poly-o-alkoxyanilines has been reported, where the length of the alkoxy chain was varied (e.g., methoxy (B1213986), ethoxy, propoxy) niscpr.res.in. These studies have shown that the length of the alkyl chain can influence properties such as solubility and conductivity in the corresponding polymers niscpr.res.in. The general synthetic route involves the alkylation of o-nitrophenol followed by reduction of the nitro group to the aniline.

Replacing the pentan-3-yloxy group with an alicyclic ether system, such as a cyclohexyloxy or a cyclopentyloxy group, can introduce conformational rigidity and alter the molecule's interaction with biological targets. The synthesis of these analogues typically follows the same Williamson ether synthesis pathway, using the corresponding cycloalkyl halide or tosylate. A study on 4-(2-cyclohexylethoxy)aniline (B183823) derivatives demonstrated that the presence of a cyclohexyl ring can be beneficial for certain biological activities researchgate.net. While this example is a para-substituted aniline, the synthetic principles are applicable to the ortho-substituted series.

Introduction of Additional Functionalities on the Aromatic Ring

The introduction of other functional groups onto the aromatic ring of this compound can be achieved through various aromatic substitution reactions. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. However, the existing pentan-3-yloxy group at the ortho position will sterically hinder further substitution at the adjacent positions.

A versatile method for introducing a wide range of functional groups is through the diazotization of the aniline. The resulting diazonium salt can be converted into a variety of substituents, including hydroxyl, cyano, and additional halide groups, through Sandmeyer and related reactions. This allows for the synthesis of a diverse library of derivatives for structure-activity relationship studies. For example, the diazonium salt can be treated with cuprous cyanide to introduce a nitrile group, or with water at elevated temperatures to yield the corresponding phenol (B47542).

| Reaction Type | Reagents | Introduced Functional Group |

| Diazotization followed by Sandmeyer Reaction | 1. NaNO₂, HCl2. CuCN | -CN (Nitrile) |

| Diazotization followed by Sandmeyer Reaction | 1. NaNO₂, HCl2. CuBr | -Br (Bromo) |

| Diazotization followed by Hydrolysis | 1. NaNO₂, HCl2. H₂O, Δ | -OH (Hydroxyl) |

| Nitration | HNO₃, H₂SO₄ | -NO₂ (Nitro) |

| Sulfonation | H₂SO₄ | -SO₃H (Sulfonic Acid) |

Methyl and Methoxy Substitutions

The introduction of methyl and methoxy groups onto the aromatic ring of this compound can significantly influence its electronic properties and steric environment, thereby altering its reactivity and potential biological activity. These substitutions are typically achieved through electrophilic aromatic substitution, with the regiochemical outcome dictated by the combined directing effects of the amino and alkoxy groups.

Both the -NH₂ and the -O-(pentan-3-yl) groups are ortho-, para-directing activators. However, the amino group is generally a more powerful activating group. The bulky pentan-3-yloxy group at the 2-position will sterically hinder the 3-position. Consequently, electrophilic attack is most likely to occur at the positions para and ortho to the amino group, specifically the 4- and 6-positions.

Methyl Substitutions:

Friedel-Crafts alkylation is a common method for introducing methyl groups. wikipedia.orglibretexts.org Using a methylating agent such as methyl iodide (CH₃I) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), a mixture of 4-methyl- and 6-methyl-2-(pentan-3-yloxy)aniline would be expected. Polyalkylation can be a potential side reaction but can often be minimized by using a large excess of the aniline substrate. libretexts.org

An alternative route to a specific regioisomer, for instance, the 4-methyl derivative, could involve a multi-step sequence starting with Friedel-Crafts acylation. Acylation of this compound with acetyl chloride (CH₃COCl) and AlCl₃ would predominantly yield the 4-acetyl derivative due to the steric hindrance at the 6-position. Subsequent reduction of the ketone, for example through a Clemmensen or Wolff-Kishner reduction, would furnish 4-methyl-2-(pentan-3-yloxy)aniline. youtube.com

Methoxy Substitutions:

Direct methoxylation of the aromatic ring is less straightforward. However, a plausible route involves the introduction of a hydroxyl group followed by methylation. For example, nitration of this compound would likely yield a mixture of 4-nitro and 6-nitro derivatives. Separation of the 4-nitro isomer, followed by reduction to the corresponding amine, diazotization, and subsequent hydrolysis would provide 4-amino-3-(pentan-3-yloxy)phenol. Methylation of the phenolic hydroxyl group using a reagent like dimethyl sulfate (B86663) or methyl iodide would then yield the desired 4-methoxy-2-(pentan-3-yloxy)aniline.

The structure-reactivity relationship is influenced by these substitutions. Both methyl and methoxy groups are electron-donating, further activating the aromatic ring towards electrophilic substitution. The increased nucleophilicity of the substituted aniline can enhance its reactivity in subsequent reactions, such as those discussed in the following sections.

| Reaction | Reagents | Typical Product(s) | Reference |

| Friedel-Crafts Alkylation | CH₃I, AlCl₃ | 4-Methyl- and 6-methyl-2-(pentan-3-yloxy)aniline | wikipedia.org |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-Acetyl-2-(pentan-3-yloxy)aniline | youtube.com |

| Clemmensen Reduction | Zn(Hg), HCl | 4-Methyl-2-(pentan-3-yloxy)aniline (from acetyl derivative) | wikipedia.org |

Incorporation of Heterocyclic Units

The covalent attachment of heterocyclic rings to the this compound scaffold can lead to novel compounds with diverse chemical and pharmacological properties. This can be achieved by forming a new ring using the aniline nitrogen or by substituting the aromatic ring with a pre-formed heterocycle.

One common strategy involves the reaction of the aniline with a bifunctional reagent to construct a heterocycle. For example, reaction with a 1,2-dicarbonyl compound is a classic method for synthesizing quinoxalines. The condensation of this compound with a compound like benzil (B1666583) in the presence of an acid catalyst would lead to the formation of a substituted quinoxaline.

Another approach is the nucleophilic aromatic substitution (SNAr) reaction. If a suitable electrophilic heterocycle, such as 2-chloroquinoxaline, is reacted with this compound, a nucleophilic substitution can occur to form a new C-N bond, linking the two moieties. The reaction kinetics for such transformations are typically second-order, being first-order in each reactant. researchgate.net

The table below outlines hypothetical reactions for incorporating heterocyclic units.

| Heterocycle Type | Reagents | Product Structure | Reaction Class |

| Quinoxaline | Benzil, Acetic Acid | 2,3-Diphenyl-5-(pentan-3-yloxy)quinoxaline | Condensation/Cyclization |

| Benzimidazole | Formic Acid | 4-(Pentan-3-yloxy)-1H-benzo[d]imidazole | Condensation/Cyclization |

| Triazole | NaN₃, then an alkyne (Click Chemistry) | N-(aryl)-triazole derivative (via azide (B81097) intermediate) | Cycloaddition |

Annulation and Ring-Forming Reactions to Fused Systems

Annulation reactions that build a new ring onto the aniline core are powerful tools for creating complex, polycyclic aromatic systems, such as quinolines. Several classic named reactions are applicable here, using the aniline as a key building block.

Combes Quinoline (B57606) Synthesis: This method involves the reaction of an aniline with a β-diketone under acidic conditions. iipseries.orgwikipedia.org For this compound, reaction with acetylacetone (B45752) (a β-diketone) in the presence of a strong acid like sulfuric acid would first form a β-amino enone intermediate. Subsequent acid-catalyzed cyclization and dehydration would yield a substituted quinoline. The regioselectivity of the cyclization is influenced by both steric and electronic factors. wikipedia.org Given the steric bulk of the pentan-3-yloxy group, cyclization might preferentially occur away from this substituent.

Skraup Synthesis: The Skraup synthesis is a vigorous reaction that produces quinolines from an aniline, glycerol (B35011), an oxidizing agent (like nitrobenzene), and sulfuric acid. pharmaguideline.comwikipedia.org The glycerol is first dehydrated by the sulfuric acid to form acrolein. The aniline then undergoes a Michael addition to the acrolein, followed by cyclization and oxidation to form the quinoline ring. Applying this to this compound would be expected to produce 8-(pentan-3-yloxy)quinoline.

Friedländer Annulation: The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group. pharmaguideline.com While this compound itself is not the ideal starting material, its derivative, 2-amino-3-(pentan-3-yloxy)benzaldehyde (which could be synthesized via formylation of the parent aniline), would be a suitable substrate. Condensation of this aldehyde with a ketone like acetone (B3395972) in the presence of a base or acid catalyst would yield a substituted quinoline.

These annulation strategies provide robust pathways to fused heterocyclic systems derived from this compound, significantly expanding its chemical diversity.

| Annulation Reaction | Reactants | Catalyst/Conditions | Fused System Product | Reference |

| Combes Synthesis | Acetylacetone | H₂SO₄, heat | 2,4-Dimethyl-8-(pentan-3-yloxy)quinoline | iipseries.orgwikipedia.org |

| Skraup Synthesis | Glycerol, Nitrobenzene | H₂SO₄, heat | 8-(Pentan-3-yloxy)quinoline | pharmaguideline.comwikipedia.org |

| Friedländer Annulation | 2-Amino-3-(pentan-3-yloxy)benzaldehyde, Acetone | Base or Acid | 2-Methyl-8-(pentan-3-yloxy)quinoline | pharmaguideline.com |

Applications in Chemical Synthesis and Materials Science

Role as a Key Intermediate in Organic Synthesis

There is no available scientific literature detailing the use of 2-(Pentan-3-yloxy)aniline as a building block for the synthesis of more complex molecules or molecular scaffolds.

No research has been published that describes the application of this compound as a precursor for the development of advanced materials.

Ligand Chemistry and Coordination Complexes

There are no documented studies on the design or synthesis of metal-aniline coordination compounds involving this compound as a ligand.